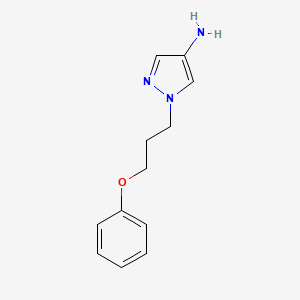

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(3-Phenoxypropyl)-1H-pyrazol-4-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenoxypropyl group, which consists of a phenyl group (a six-membered aromatic ring) connected to a propyl group (a three-carbon alkyl chain) through an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the phenoxypropyl group. The electron-donating effect of the nitrogen atoms in the pyrazole ring and the oxygen atom in the phenoxy group could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine and the ether in the phenoxy group) could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, as a part of pyrazole derivatives, has been explored for its synthesis and characterization. Researchers synthesized pyrazole derivatives and conducted an X-Ray crystal study to identify their structural characteristics. These compounds, including variations like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, have been characterized through spectroscopic methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. These studies have provided insights into the compounds' molecular structures and potential biological activities against breast cancer and microbes (Titi et al., 2020).

Biological Evaluation

Another significant area of research involves the biological evaluation of pyrazole derivatives. For example, studies on 1-arylpyrazoles have shown potent activity as σ(1) receptor antagonists, revealing their importance in neurogenic pain models and neuropathic pain models. These findings suggest the therapeutic potential of these compounds in treating pain, highlighting their selectivity and activity in pharmacological assays (Díaz et al., 2012).

Chemical Reactivity and Stability

Research on the reactivity of pyrazole derivatives has demonstrated their ability to undergo nucleophilic substitution reactions. For instance, 3,4,5-Trinitro-1H-pyrazole and its derivatives have shown high yields in reactions with amines, thiols, and other nucleophiles. These studies not only provide insights into the compounds' chemical behavior but also open pathways for synthesizing novel derivatives with potential applications in various fields (Dalinger et al., 2013).

Antibacterial Activity

The synthesis and evaluation of pyrazole Schiff bases have also been explored for their antibacterial properties. Structural elucidation and interaction studies of these compounds have shown significant antibacterial activity against C. albicans and Gram-negative bacteria. Such research points to the potential of pyrazole derivatives in developing new antibacterial agents (Feng et al., 2018).

Corrosion Inhibition

Interestingly, pyrazole derivatives have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds has elucidated different inhibition efficiencies and reactive sites, demonstrating the compounds' effectiveness in protecting metals from corrosion. These findings suggest the utility of pyrazole derivatives in industrial applications where corrosion prevention is crucial (Wang et al., 2006).

Wirkmechanismus

Target of Action

Related compounds such as aclidinium bromide, a long-acting muscarinic antagonist (lama), have been shown to target muscarinic receptors . These receptors play a crucial role in various physiological functions, including neuronal signaling and smooth muscle contraction .

Mode of Action

For instance, Aclidinium bromide, a related compound, acts by blocking muscarinic receptors, thereby inhibiting the contraction of smooth muscles in the airways .

Biochemical Pathways

Related compounds have been shown to affect pathways involving muscarinic receptors . These pathways are crucial for various physiological processes, including neurotransmission and regulation of smooth muscle tone .

Pharmacokinetics

The study drug was mainly excreted in feces .

Result of Action

For instance, 3-Phenoxypropyl-4-hydroxy coumarin was identified as a non-peptide competitive HIV-1 protease inhibitor .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-phenoxypropyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-11-9-14-15(10-11)7-4-8-16-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFIVTODYLGQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.